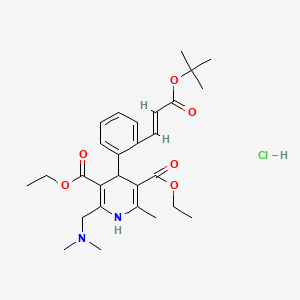

Teludipine Hydrochloride

Description

Properties

IUPAC Name |

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZCXIGDNRMWGI-GEEYTBSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108700-03-4 | |

| Record name | Teludipine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108700034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELUDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6B96QLKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dihydropyridine-Based Calcium Channel Blockers: A Profile of Felodipine as a Proxy for Teludipine Hydrochloride

Core Mechanism of Action

Felodipine, a member of the dihydropyridine class of calcium channel blockers, exerts its primary pharmacological effect by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3] This inhibition leads to a reduction in the influx of extracellular calcium ions into these cells, which is a critical step in the initiation and maintenance of muscle contraction.[3] By decreasing intracellular calcium concentrations, felodipine induces relaxation of the vascular smooth muscle, leading to vasodilation, primarily of the arterioles.[1][3] This vasodilation results in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1]

Felodipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle, which minimizes its direct effects on heart contractility (inotropic effects) at therapeutic doses.[1][4]

Signaling Pathway of Vasodilation

The following diagram illustrates the signaling pathway leading to vasodilation induced by Felodipine.

Caption: Signaling pathway of Felodipine-induced vasodilation.

Quantitative Data

The following tables summarize key quantitative parameters for Felodipine.

Table 1: Pharmacokinetic Properties of Felodipine

| Parameter | Value | Reference |

| Bioavailability | ~15% | [5][6] |

| Protein Binding | >99% | [2][6] |

| Volume of Distribution | ~10 L/kg | [1][6] |

| Elimination Half-life | ~25 hours | [5][6] |

| Time to Peak Plasma Concentration | 2.5 - 5 hours | [5] |

Table 2: Clinical Efficacy of Felodipine in Hypertension

| Dose | Change in Supine Diastolic BP (mmHg) | Change in Supine Systolic BP (mmHg) | Reference |

| 10 mg once daily | -8 | -9 | [7] |

| 10 mg once daily | -7 | -14 | [8] |

| 20 mg once daily | -8 | Not significant vs. 10mg | [8] |

| 5 mg twice daily | -11 | -25 | [9] |

| 10 mg twice daily | -11 | -25 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dihydropyridine calcium channel blockers like Felodipine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the L-type calcium channel.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, and the inhibitory constant (Ki) of an unlabeled competitor (e.g., Felodipine).

Materials:

-

Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat cardiac or brain tissue).

-

Radioligand (e.g., [3H]PN200-110).

-

Unlabeled competitor (Felodipine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[10]

-

Saturation Binding:

-

Incubate varying concentrations of the radioligand with a fixed amount of membrane protein in the assay buffer.

-

For non-specific binding determination, include a high concentration of an unlabeled ligand in a parallel set of tubes.

-

Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.[11]

-

-

Competition Binding:

-

Incubate a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Felodipine) with a fixed amount of membrane protein.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[10]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding (total minus non-specific) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[10]

-

Vascular Smooth Muscle Contraction Assay

This assay measures the functional effect of a compound on the contractility of vascular smooth muscle.

Objective: To determine the concentration-response curve for the vasodilatory effect of Felodipine on pre-contracted vascular rings.

Materials:

-

Isolated arterial rings (e.g., from rat aorta).

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

-

Vasoconstrictor (e.g., phenylephrine or potassium chloride).

-

Felodipine solutions of varying concentrations.

Protocol:

-

Tissue Preparation: Dissect arterial rings and mount them in an organ bath filled with physiological salt solution maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a stable contraction with a vasoconstrictor.

-

Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of Felodipine to the organ bath.

-

Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of Felodipine to generate a concentration-response curve and determine the EC50.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single cells.

Objective: To measure the effect of Felodipine on L-type calcium channel currents in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

-

Extracellular and intracellular solutions.

-

Felodipine solutions.

Protocol:

-

Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.

-

Seal Formation: Form a high-resistance "gigaohm" seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette to gain electrical access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state.

-

Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium currents.

-

Drug Application: Perfuse the cell with an extracellular solution containing Felodipine and repeat the voltage-step protocol to record currents in the presence of the drug.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after the application of Felodipine. Plot the percentage of current inhibition against the drug concentration to determine the IC50.[12]

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Vascular Smooth Muscle Contraction Assay

Caption: Workflow for a vascular smooth muscle contraction assay.

Experimental Workflow: Patch-Clamp Electrophysiology

References

- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Felodipine - Wikipedia [en.wikipedia.org]

- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Felodipine ER formulation in the treatment of mild hypertension: efficacy and tolerability vs placebo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A placebo-controlled dose-response study of felodipine extended release in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Felodipine in hypertensive patients. A dose finding study in patients refractory to beta-blocker monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Teludipine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties and Mechanism of Action of a Dihydropyridine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teludipine Hydrochloride (CAS Number: 108700-03-4) is a dihydropyridine derivative that acts as a lipophilic calcium channel blocker.[1] This technical guide provides a comprehensive overview of its chemical properties, methodologies for their determination, and its mechanism of action through the inhibition of L-type calcium channels. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and cardiovascular pharmacology.

Chemical Properties

This compound is a hydrochloride salt of Teludipine, with the molecular formula C28H39ClN2O6 and a molecular weight of 535.07 g/mol .[1][2] A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 108700-03-4 | [1][2] |

| Molecular Formula | C28H39ClN2O6 | [1][2] |

| Molecular Weight | 535.07 g/mol | [1][2] |

| Synonyms | Teludipine HCl, GR 53992B, GX 1296B | [1][2] |

| Known Solubility | Soluble in DMSO | [1] |

Table 1: Chemical Identification and Properties of this compound

Experimental Protocols

Melting Point Determination

The melting point of a pure pharmaceutical solid is a critical physical property for identification and purity assessment. A standard method for its determination is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a controlled rate, typically 1-2°C per minute, approaching the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded to define the melting range.

Boiling Point Determination

For substances that are liquid at or near room temperature, the boiling point is a key characteristic. The Thiele tube method is a common and effective technique for determining the boiling point of a small sample.

Methodology:

-

Sample Preparation: A small volume of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

-

Procedure: The test tube assembly is attached to the thermometer and immersed in the Thiele tube. The apparatus is gently heated, causing a stream of bubbles to emerge from the capillary tube.

-

Data Recording: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for formulation development.

Methodology:

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, acetone, various buffers) should be selected.

-

Procedure: A known amount of this compound is added to a specific volume of the chosen solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

-

Analysis: The concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. UV-Visible spectrophotometry provides a reliable method for its determination.

Methodology:

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and diluted in each of the buffer solutions to a constant concentration.

-

Spectrophotometric Analysis: The absorbance of each solution is measured at a wavelength where the ionized and unionized forms of the molecule exhibit a significant difference in absorbance.

-

Calculation: The pKa is calculated from the absorbance and pH data using the Henderson-Hasselbalch equation.

Mechanism of Action and Signaling Pathway

This compound is classified as a dihydropyridine calcium channel blocker.[1] Like other drugs in this class, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[3][4] These channels are prevalent in vascular smooth muscle cells.[3][4]

The influx of extracellular calcium ions through these channels is a critical step in the initiation of smooth muscle contraction.[4] By blocking these channels, this compound reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle. This vasodilation results in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[5][6]

The general signaling pathway for dihydropyridine calcium channel blockers is depicted below:

Figure 1: Signaling pathway of this compound.

Conclusion

This compound is a dihydropyridine calcium channel blocker with a clear mechanism of action related to the inhibition of L-type calcium channels and subsequent vasodilation. This technical guide has provided key chemical data and outlined standard experimental protocols for the determination of its physicochemical properties. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug development and cardiovascular medicine, facilitating further investigation and application of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C28H39ClN2O6 | CID 9893335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 5. Felodipine. A review of the pharmacology and therapeutic use of the extended release formulation in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide to the Synthesis and Purification of Teludipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways and purification methodologies for Teludipine Hydrochloride. Drawing upon established principles of dihydropyridine chemistry and available data for structurally related compounds, this document outlines the core chemical transformations and purification strategies pertinent to the production of this calcium channel blocker.

Introduction to this compound

Teludipine is a third-generation dihydropyridine calcium channel blocker. Its hydrochloride salt is the active pharmaceutical ingredient used in therapeutic formulations. The chemical structure of Teludipine is diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride. Like other dihydropyridines, it features a central 1,4-dihydropyridine ring which is crucial for its pharmacological activity.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the well-established Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. Based on the structure of Teludipine, the key precursors are identified as:

-

Aldehyde: 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde ( 1 )

-

β-Ketoester: Ethyl 4-(dimethylamino)-3-oxobutanoate ( 2 )

-

Enamine/β-Ketoester: Ethyl 3-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) or ethyl acetoacetate itself.

The overall synthetic strategy is depicted in the following workflow:

Figure 1: Proposed overall workflow for the synthesis of this compound.

Synthesis of Precursor 1: 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde

A plausible route to this aldehyde is through a palladium-catalyzed Heck reaction between 2-bromobenzaldehyde and tert-butyl acrylate.

Experimental Protocol:

-

To a solution of 2-bromobenzaldehyde (1 equivalent) and tert-butyl acrylate (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a palladium catalyst, for instance, palladium(II) acetate (0.02 equivalents).

-

Add a phosphine ligand, such as tri(o-tolyl)phosphine (0.04 equivalents), and a base, for example, triethylamine (2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde.

Synthesis of Precursor 2: Ethyl 4-(dimethylamino)-3-oxobutanoate

This β-ketoester can be synthesized via a Mannich-type reaction from ethyl acetoacetate and dimethylamine.

Experimental Protocol:

-

Combine ethyl acetoacetate (1 equivalent) with an aqueous solution of dimethylamine (1.2 equivalents) and formaldehyde (1.2 equivalents, often as a 37% aqueous solution).

-

The reaction is typically carried out in a protic solvent like ethanol or water.

-

Stir the mixture at room temperature for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography to yield pure ethyl 4-(dimethylamino)-3-oxobutanoate.

Hantzsch Synthesis of Teludipine (Free Base)

The core 1,4-dihydropyridine ring of Teludipine is assembled in this step.

Figure 2: Reactants in the Hantzsch synthesis of Teludipine.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde (1 equivalent), ethyl 4-(dimethylamino)-3-oxobutanoate (1 equivalent), and ethyl acetoacetate (1 equivalent) in a suitable solvent, such as isopropanol or ethanol.

-

Add a source of ammonia, typically ammonium acetate or an aqueous solution of ammonia (approximately 1.2 equivalents).

-

Reflux the reaction mixture for several hours (typically 6-24 hours), monitoring by TLC or HPLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, filter the solid and wash with a cold solvent. If not, concentrate the solvent under reduced pressure and induce crystallization from a suitable solvent system (e.g., ethanol/water).

-

The resulting solid is the free base of Teludipine.

Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol:

-

Dissolve the synthesized Teludipine free base in a suitable organic solvent, such as ethanol, isopropanol, or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution until the pH is acidic.

-

Stir the mixture, which should lead to the precipitation of this compound.

-

Filter the solid product, wash with a cold solvent, and dry under vacuum to obtain the final product.

Purification Methods

The purity of the final this compound is critical for its use as a pharmaceutical ingredient. The primary methods of purification are recrystallization and chromatography.

Recrystallization

Recrystallization is a common method for purifying the final product and intermediates.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents include ethanol, isopropanol, methanol, or mixtures with water or other co-solvents.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 1: Potential Recrystallization Solvents and Expected Outcomes

| Solvent System | Expected Purity Improvement | Potential Yield | Notes |

| Ethanol/Water | High | Moderate to High | Good for removing both polar and non-polar impurities. |

| Isopropanol | Good | Moderate | A common solvent for dihydropyridines. |

| Ethyl Acetate | Moderate | High | Good for removing more polar impurities. |

| Acetonitrile | High | Moderate | Can provide high purity crystals. |

Column Chromatography

Column chromatography is particularly useful for the purification of intermediates, such as the aldehyde and β-ketoester precursors.

Experimental Protocol:

-

Prepare a slurry of silica gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elute the column with a gradient of the solvent system, starting with a less polar mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Figure 3: General workflow for the purification and analysis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak with purity >99.5%. |

| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants consistent with the structure of Teludipine. |

| ¹³C NMR | Structural confirmation | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of the Teludipine free base. |

| FT-IR | Functional group identification | Characteristic peaks for N-H, C=O (ester), C=C, and C-O bonds. |

| Elemental Analysis | Elemental composition | Percentages of C, H, N, O, and Cl consistent with the molecular formula. |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step process centered around the Hantzsch dihydropyridine synthesis. Careful control of reaction conditions and rigorous purification of intermediates and the final product are essential to obtain a high-purity active pharmaceutical ingredient. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working on the synthesis and production of this compound. Further process optimization may be required to adapt these methods for large-scale manufacturing.

An In-depth Technical Guide to the Enantiomers and Stereoisomers of Teludipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teludipine hydrochloride is a dihydropyridine calcium channel blocker. Like other drugs in its class, its molecular structure contains a chiral center, leading to the existence of stereoisomers, specifically enantiomers. These enantiomers, designated as (R)- and (L)-Teludipine (also referred to in some literature as GR66234A and GR66235A, respectively), can exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available scientific information regarding the enantiomers and stereoisomers of this compound, with a comparative analysis of more extensively studied dihydropyridines such as Felodipine and Amlodipine to provide context and methodological frameworks.

Due to the limited publicly available data specifically for this compound, this guide leverages established principles and detailed experimental protocols from analogous, well-researched dihydropyridine calcium channel blockers to provide a robust framework for researchers.

Core Concepts in Chirality and Drug Action

Chirality is a fundamental concept in drug development, as enantiomers of a chiral drug can have different biological activities. One enantiomer may be responsible for the therapeutic effects, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the study of individual stereoisomers is crucial for the development of safer and more effective drugs.

Physicochemical Properties

| Property | Racemic this compound | (R)-Teludipine | (L)-Teludipine |

| Molecular Formula | C₂₈H₃₈N₂O₆·HCl | C₂₈H₃₈N₂O₆ | C₂₈H₃₈N₂O₆ |

| Molecular Weight | 535.07 g/mol | 498.62 g/mol | 498.62 g/mol |

| Melting Point | Data not available | Expected to be identical to (L)-enantiomer | Expected to be identical to (R)-enantiomer |

| Solubility | Data not available | Expected to be identical to (L)-enantiomer in achiral solvents | Expected to be identical to (R)-enantiomer in achiral solvents |

| Optical Rotation | 0° | Equal in magnitude but opposite in sign to (L)-enantiomer | Equal in magnitude but opposite in sign to (R)-enantiomer |

Pharmacological Activity and Mechanism of Action

Teludipine, as a dihydropyridine calcium channel blocker, is expected to exert its primary effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the generally accepted signaling pathway for dihydropyridine calcium channel blockers.

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Stereoselective Pharmacology

Studies on related dihydropyridines have consistently shown that the pharmacological activity resides predominantly in one enantiomer. For instance, the (S)-enantiomer of Amlodipine is the more potent calcium channel blocker. It is highly probable that a similar stereoselectivity exists for Teludipine's enantiomers, with one exhibiting significantly greater affinity for the L-type calcium channel.

One study has suggested that the enantiomers of teludipine may have differential effects on multidrug resistant cell lines, indicating that their biological activities may extend beyond calcium channel blockade and could also be stereoselective.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective. While specific pharmacokinetic data for Teludipine enantiomers are not available, the following table presents a hypothetical comparison based on data from Felodipine, a structurally similar drug.

| Pharmacokinetic Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) |

| Absorption | ||

| Bioavailability | Potentially lower due to higher first-pass metabolism | Potentially higher |

| Tmax | Similar to (S)-enantiomer | Similar to (R)-enantiomer |

| Distribution | ||

| Protein Binding | High | High |

| Volume of Distribution | Similar to (S)-enantiomer | Similar to (R)-enantiomer |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4 (likely) | CYP3A4 (likely) |

| Clearance | Potentially higher | Potentially lower |

| Excretion | ||

| Half-life (t₁/₂) | Potentially shorter | Potentially longer |

Experimental Protocols

Detailed experimental protocols for the separation and analysis of Teludipine enantiomers are not published. However, established methods for other dihydropyridine calcium channel blockers can be adapted.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To resolve and quantify the (R)- and (S)-enantiomers of Teludipine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column. Commonly used columns for dihydropyridines include those based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica gel support.

Chromatographic Conditions (starting point for method development):

-

Column: A chiral column such as a Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of Teludipine.

-

Column Temperature: 20-40 °C.

Sample Preparation:

-

Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

-

Dilute the stock solution with the mobile phase to an appropriate concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

The following diagram outlines the general workflow for chiral HPLC method development.

Caption: Workflow for chiral HPLC method development.

Conclusion

The study of this compound's enantiomers is essential for a complete understanding of its pharmacological profile and for optimizing its therapeutic use. While specific data for Teludipine are scarce, the principles of stereochemistry and the extensive research on analogous dihydropyridine calcium channel blockers provide a clear roadmap for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the distinct properties of (R)- and (L)-Teludipine, ultimately contributing to the development of safer and more effective cardiovascular therapies. Further research is strongly encouraged to elucidate the specific pharmacokinetic and pharmacodynamic properties of Teludipine's individual stereoisomers.

An In-Depth Technical Guide to the Discovery and Development of Felodipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of essential hypertension and stable angina. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying Felodipine. It details the historical milestones, from its initial synthesis to its approval and clinical use. The document elucidates the drug's mechanism of action at the molecular level, supported by signaling pathway diagrams. Key preclinical and clinical findings are summarized in structured tables, offering a clear comparison of quantitative data. Furthermore, this guide outlines the detailed methodologies for pivotal experiments that were instrumental in characterizing the pharmacological profile of Felodipine, providing a valuable resource for researchers in the field of cardiovascular drug discovery and development.

Discovery and Development History

The journey of Felodipine began in the laboratories of Hässle, a Swedish pharmaceutical company that was a division of Astra AB.

-

1979: Hässle scientists discovered the compound and filed the initial patent application, identifying its potential as an antihypertensive agent.[1]

-

1982: Recognizing the potential of Felodipine and other compounds, Astra AB entered into a partnership with the American pharmaceutical giant Merck & Co. to develop and market these drugs in the United States.[1]

-

1991: After a thorough three-and-a-half-year review process, the U.S. Food and Drug Administration (FDA) approved Felodipine for the treatment of hypertension.[1] It entered a competitive market of calcium channel blockers.[1]

-

1994: The collaboration between Astra AB and Merck evolved into a joint venture named Astra Merck.[1]

-

1998: Astra, which later became AstraZeneca, acquired Merck's share in the joint venture, taking full control of Felodipine.[1]

-

2004: The first generic versions of Felodipine became available in the United States, increasing its accessibility.[1]

Mechanism of Action

Felodipine exerts its therapeutic effect by acting as a selective blocker of voltage-dependent L-type calcium channels.[2] Its high selectivity for vascular smooth muscle over cardiac muscle tissue is a key characteristic of its pharmacological profile.[2][3]

The primary mechanism involves the following steps:

-

Binding to L-type Calcium Channels: Felodipine binds to the L-type calcium channels located on the cell membranes of arterial smooth muscle cells.[3] It stabilizes the inactive state of these channels.[4]

-

Inhibition of Calcium Influx: This binding action blocks the influx of extracellular calcium ions into the smooth muscle cells during depolarization.[2]

-

Prevention of Muscle Contraction: The influx of calcium is a critical trigger for the contraction of smooth muscle. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK).[3] Activated MLCK phosphorylates myosin, leading to its interaction with actin and resulting in muscle contraction.[3] By blocking calcium entry, Felodipine disrupts this cascade.[3]

-

Vasodilation and Blood Pressure Reduction: The inhibition of smooth muscle contraction leads to the relaxation and dilation of arterioles (vasodilation).[3] This reduces peripheral vascular resistance, which is the primary cause of the drug's antihypertensive effect.[2]

Signaling Pathway of Felodipine's Action

Caption: Signaling pathway of Felodipine in vascular smooth muscle cells.

Pharmacokinetic Profile

Felodipine is characterized by complete absorption after oral administration, but it undergoes significant first-pass metabolism, primarily by the CYP3A4 enzyme in the liver, which results in a lower systemic bioavailability.[2][5]

Table 1: Pharmacokinetic Parameters of Felodipine Extended-Release (ER)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~15-20% | [6][7] |

| Time to Peak Plasma Conc. (Tmax) | 2.5 - 5 hours | [3] |

| Plasma Protein Binding | >99% | [3] |

| Volume of Distribution (Vd) | ~10 L/kg | [7] |

| Metabolism | Hepatic (primarily CYP3A4) | [5] |

| Elimination Half-life (t½) | ~11 - 16 hours (terminal) | [3] |

| Excretion | ~70% as metabolites in urine, ~10% in feces |[7] |

Preclinical and Clinical Efficacy

The antihypertensive effects of Felodipine have been extensively studied in both animal models and human clinical trials.

Preclinical Studies

In spontaneously hypertensive rats (SHR), a common animal model for hypertension, oral administration of Felodipine demonstrated a potent, dose-dependent, and long-lasting antihypertensive effect compared to nifedipine.[8] Studies in animal models also highlighted Felodipine's high vascular selectivity, showing that it reduces peripheral resistance and blood pressure with minimal direct effects on the myocardium.[7]

Clinical Trials

Numerous clinical trials have established the efficacy and safety of Felodipine in treating hypertension. The extended-release (ER) formulation allows for once-daily dosing.

Table 2: Dose-Response of Felodipine ER in Mild to Moderate Hypertension (8-week study)

| Treatment Group | N | Mean Reduction in Diastolic BP (mmHg) | Reference |

|---|---|---|---|

| Placebo | - | -5.3 | [9] |

| Felodipine ER 2.5 mg | - | -7.8 | [9] |

| Felodipine ER 5 mg | - | -9.5 | [9] |

| Felodipine ER 10 mg | - | -11.3 | [9] |

BP measured at trough (24 hours post-dose).

The Felodipine Event Reduction (FEVER) study, a large-scale, long-term trial in Chinese hypertensive patients, demonstrated that adding low-dose Felodipine to a diuretic regimen resulted in a significant reduction in stroke and total cardiovascular events.[10]

Table 3: Key Outcomes of the FEVER Study

| Parameter | Hydrochlorothiazide + Placebo | Hydrochlorothiazide + Felodipine | Reference |

|---|---|---|---|

| Baseline SBP/DBP (mmHg) | 154.4 / 91.3 | 154.2 / 91.0 | [10] |

| End of Study SBP/DBP (mmHg) | 142.5 / 85.0 | 137.3 / 82.5 | [10] |

| Primary Endpoint (Stroke) Reduction | - | 27% (p=0.001) |[10] |

Safety and Tolerability

The most common adverse events associated with Felodipine are related to its vasodilatory properties.

Table 4: Incidence of Common Adverse Events for Felodipine ER (2.5-10 mg daily)

| Adverse Event | Placebo (%) (N=334) | Felodipine ER (%) (N=861) | Reference |

|---|---|---|---|

| Peripheral Edema | 2.1 | 8.8 | [4] |

| Headache | 7.2 | 11.4 | [4] |

| Flushing | 0.9 | 4.0 | [4] |

| Dizziness | 2.7 | 3.7 | [4] |

| Upper Respiratory Infection | 4.5 | 5.2 | [4] |

| Asthenia (Weakness) | 2.1 | 2.8 | [4] |

| Cough | 1.8 | 2.2 | [4] |

Data from controlled clinical trials.

Peripheral edema is generally mild, dose- and age-dependent, and typically occurs within the first few weeks of treatment.[11]

Experimental Protocols

The characterization of Felodipine involved a range of standard and specialized experimental protocols.

In Vitro Vascular Reactivity Assay

This assay is used to determine the effect of a compound on vascular smooth muscle contraction.

-

Objective: To measure the vasodilatory effect of Felodipine on isolated arterial tissue.

-

Methodology:

-

Tissue Preparation: Rings of a blood vessel (e.g., rat thoracic aorta or tail artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[12]

-

Contraction Induction: The arterial rings are pre-contracted with an agent like norepinephrine or a high concentration of potassium chloride (KCl) to induce a stable contraction.[12]

-

Drug Application: Felodipine is added to the bath in a cumulative concentration-response manner.

-

Measurement: The isometric tension of the rings is continuously recorded using a force transducer. A decrease in tension indicates vasodilation.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-induced contraction, and concentration-response curves are plotted to determine parameters like EC₅₀ (half-maximal effective concentration).

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

-

Objective: To quantify the inhibitory effect of Felodipine on L-type calcium channel currents.

-

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from an animal heart (e.g., guinea pig) or a stable cell line expressing the target channel is used.[13]

-

Whole-Cell Configuration: A glass micropipette with a very fine tip is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[13]

-

Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -80 mV or -40 mV).[13] Depolarizing voltage steps are applied to activate the L-type calcium channels.

-

Current Measurement: The resulting inward flow of ions (the calcium current, ICa) is measured.

-

Drug Perfusion: A solution containing Felodipine is perfused over the cell, and the ICa is measured again.

-

Data Analysis: The reduction in current amplitude in the presence of the drug is used to determine the inhibitory potency (e.g., IC₅₀, half-maximal inhibitory concentration).[13]

-

In Vivo Hypertensive Animal Model

This protocol evaluates the antihypertensive efficacy of a compound in a living animal.

-

Objective: To assess the effect of Felodipine on blood pressure in a relevant animal model of hypertension.

-

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) or stroke-prone SHR (SHRSP) are commonly used as they genetically develop hypertension.[5] Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.[5]

-

Drug Administration: Felodipine is administered orally, often mixed with the chow, for a specified period (e.g., 2-8 weeks).[5][12]

-

Blood Pressure Measurement: Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or via a permanently implanted arterial catheter for continuous monitoring.[12]

-

Data Collection: Systolic and diastolic blood pressure, as well as heart rate, are recorded.

-

Analysis: The blood pressure values of the treated SHR group are compared to those of an untreated SHR group and the normotensive WKY group to determine the antihypertensive effect.[5]

-

Developmental and Clinical Workflow

The development of a drug like Felodipine follows a structured, multi-stage process from laboratory discovery to clinical application.

Caption: General workflow for the development of Felodipine.

Conclusion

Felodipine stands as a significant achievement in cardiovascular pharmacology. Its development, rooted in a clear understanding of calcium channel physiology, has provided a valuable tool for the management of hypertension. The high vascular selectivity of Felodipine minimizes cardiac side effects and, combined with an advanced extended-release formulation, offers an effective and well-tolerated once-daily therapeutic option. The comprehensive data gathered from decades of preclinical and clinical research, as outlined in this guide, underscore its established role in clinical practice and provide a foundational case study for future drug development endeavors in this class.

References

- 1. researchgate.net [researchgate.net]

- 2. Felodipine population dose-response and concentration-response relationships in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Felodipine Extended-Release Tablets USP [dailymed.nlm.nih.gov]

- 4. Felodipine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 5. Effects of felodipine on blood pressure and lymphocyte membrane characteristics in spontaneously hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of felodipine on systemic hemodynamics of spontaneous mild-hypertensive aged rats [pubmed.ncbi.nlm.nih.gov]

- 9. Extended-release felodipine in patients with mild to moderate hypertension. Felodipine ER Dose-Response Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Felodipine Event Reduction (FEVER) Study: a randomized long-term placebo-controlled trial in Chinese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plendil (Felodipine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. Effect of felodipine on blood pressure and vascular reactivity in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selectivity of felodipine for depolarized ventricular myocytes: a study at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-HT₄ Receptor Agonists in Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems that mediate a wide variety of physiological and neurological processes. Among these, the 5-HT₄ receptor has emerged as a significant therapeutic target, particularly for gastrointestinal (GI) motility disorders.[1][2][3] 5-HT₄ receptor agonists are compounds that activate these receptors, mimicking the action of serotonin, and have been a focal point of drug development for conditions such as chronic constipation and irritable bowel syndrome (IBS).[4][5]

This technical guide provides a comprehensive overview of the research applications of 5-HT₄ receptor agonists, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential. While the initial query for "Teludipine Hydrochloride GR53992B" did not yield specific results for a compound with that designation, this document will serve as a detailed resource on the broader class of 5-HT₄ receptor agonists.

Mechanism of Action

5-HT₄ receptor agonists primarily exert their effects by stimulating 5-HT₄ receptors located on neurons in the gastrointestinal tract.[4][6] This activation initiates a downstream signaling cascade, leading to enhanced acetylcholine release and subsequent smooth muscle contraction, thereby promoting GI motility.[7]

The binding of a 5-HT₄ receptor agonist to its receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to produce a physiological response, such as increased neuronal excitability and neurotransmitter release.

Signaling Pathway of 5-HT₄ Receptor Activation

Caption: 5-HT₄ receptor activation signaling cascade.

Quantitative Data Summary

The following tables provide illustrative examples of the types of quantitative data generated in the preclinical and clinical evaluation of 5-HT₄ receptor agonists.

Table 1: Receptor Binding Affinity and Functional Activity

| Compound | 5-HT₄ Receptor Ki (nM) | EC₅₀ in vitro (nM) | Intrinsic Activity |

| Prucalopride | 0.8 | 5.2 | Full Agonist |

| Tegaserod | 2.5 | 18 | Partial Agonist |

| Cisapride | 4.1 | 10 | Full Agonist |

| Velusetrag | 0.2 | 1.1 | Full Agonist |

Note: Data are representative and compiled from various sources for illustrative purposes.

Table 2: Pharmacokinetic Properties

| Compound | Bioavailability (%) | Tₘₐₓ (h) | Half-life (h) | Primary Route of Elimination |

| Prucalopride | >90 | 2-3 | ~24 | Renal |

| Tegaserod | ~10 | 1 | ~11 | Hepatic/Renal |

| Cisapride | 35-40 | 1-1.5 | ~10 | Hepatic |

| Velusetrag | Not available | 1.5-2 | ~20 | Not available |

Note: Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the study of 5-HT₄ receptor agonists.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the 5-HT₄ receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT₄ receptor are prepared from a stable cell line (e.g., HEK293).

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-GR113808) and varying concentrations of the test compound.

-

Incubation and Washing: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration, and unbound radioligand is washed away.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Binding Assay

References

- 1. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective | Semantic Scholar [semanticscholar.org]

- 3. graphyonline.com [graphyonline.com]

- 4. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 5-HT4 Receptor Agonists Products: R&D Systems [rndsystems.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for Felodipine Hydrochloride in Cell Culture

Note on Nomenclature: The compound "Teludipine Hydrochloride" is likely a typographical error for Felodipine Hydrochloride , a well-documented dihydropyridine calcium channel blocker. All protocols and data herein refer to Felodipine.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Felodipine is a potent, long-acting calcium channel blocker selective for the L-type calcium channels prevalent in vascular smooth muscle.[1][2] Its primary mechanism involves inhibiting the influx of extracellular calcium ions into cells, leading to the relaxation of smooth muscle and vasodilation.[1][3][4] In a research context, Felodipine is a valuable tool for investigating cellular processes regulated by calcium signaling, including cell proliferation, apoptosis, and vascular inflammatory responses.[5] These application notes provide detailed protocols for studying the effects of Felodipine Hydrochloride in a cell culture setting.

Mechanism of Action

Felodipine binds to voltage-gated L-type calcium channels, stabilizing them in their inactive conformation. This action blocks the influx of calcium (Ca²⁺) into the cell. The reduction in intracellular Ca²⁺ concentration prevents the binding of Ca²⁺ to calmodulin. Consequently, the activation of myosin light chain kinase (MLCK) is inhibited, which prevents the phosphorylation of myosin light chains. This final step leads to the relaxation of vascular smooth muscle cells.[1][4]

Caption: Signaling pathway of Felodipine Hydrochloride.

Data Presentation: In Vitro Efficacy of Felodipine

The following table summarizes key quantitative data for Felodipine from various in vitro assays. These values can serve as a reference for designing dose-response experiments.

| Parameter | Assay Description | Cell/Tissue Type | Value | Reference |

| IC₅₀ | L-type Ca²⁺ Channel Blockade | - | 0.15 nM | [5] |

| IC₅₀ | Ca²⁺-dependent Contraction | Guinea Pig Ileum Smooth Muscle | 1.45 nM | [5] |

| IC₅₀ | Caᵥ3.2 T-type Ca²⁺ Channel Blockade | - | 6.8 µM | [5] |

| EC₅₀ | PXR Activation (Luciferase Reporter) | Human HepG2 Cells | 23.4 µM | [5] |

| Effective Conc. | Inhibition of p42/44 MAPK Translocation | Human Smooth Muscle Cells | 10 µM | [5] |

Experimental Protocols

Cell Viability Assessment (Resazurin Assay)

This protocol determines the effect of Felodipine on cell metabolic activity, an indicator of cell viability.

Materials:

-

Cells of interest (e.g., A549, HUVEC, vascular smooth muscle cells)

-

Complete cell culture medium

-

Felodipine Hydrochloride (stock solution prepared in DMSO, then diluted in medium)

-

96-well clear-bottom, opaque-walled plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Felodipine in complete medium. A suggested starting range based on published data is 1 nM to 50 µM.

-

Remove the seeding medium from the wells and add 100 µL of the Felodipine dilutions. Include wells with medium only (background control) and medium with DMSO at the highest concentration used (vehicle control).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

Assay: Add 20 µL of Resazurin solution to each well.[6]

-

Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink/purple color.[6]

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the vehicle control (set to 100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for the Resazurin Cell Viability Assay.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8]

Materials:

-

Cells treated with Felodipine (and appropriate controls)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[7]

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Felodipine for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine all cells from each treatment condition.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[8] Gently vortex the tube.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[7]

-

Analysis: Analyze the samples on a flow cytometer as soon as possible.

-

Healthy cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.

-

Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect changes in the expression or phosphorylation state of specific proteins in response to Felodipine treatment.[10] For example, one could investigate proteins involved in calcium signaling (e.g., CaMKII) or apoptosis (e.g., Caspase-3, Bcl-2).

Materials:

-

Cells treated with Felodipine

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., CCD camera or film)

Procedure:

-

Sample Preparation: After treatment with Felodipine, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10][13]

-

Washing: Repeat the washing step (Step 8).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[13]

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Caption: General workflow for Western Blotting analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Felodipine - Wikipedia [en.wikipedia.org]

- 3. Felodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. nacalai.com [nacalai.com]

- 13. ptglab.com [ptglab.com]

Application Notes and Protocols for Teludipine Hydrochloride in Multidrug Resistance Reversal Assays

Introduction

Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular chemotherapeutic drug concentrations. Teludipine hydrochloride, a dihydropyridine calcium channel blocker, has been investigated for its potential to reverse P-gp-mediated MDR. These application notes provide detailed protocols for assessing the MDR reversal activity of this compound in vitro.

Mechanism of Action in MDR Reversal

This compound is believed to reverse multidrug resistance primarily through its interaction with ABC transporters.[1][2] It can act as a competitive inhibitor of these pumps, binding to the transporter and thereby preventing the efflux of chemotherapeutic agents.[3] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cancer cells. Additionally, some dihydropyridines have been shown to modulate the ATPase activity of these transporters, which is essential for the energy-dependent drug efflux process.[3]

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Utilize a pair of cancer cell lines: a drug-sensitive parental line (e.g., MCF-7, A2780) and its drug-resistant counterpart overexpressing a specific ABC transporter (e.g., MCF-7/ADR, A2780cis).

-

Culture Conditions: Grow cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

-

Maintaining Resistance: For the resistant cell line, include a low concentration of the selecting chemotherapeutic agent (e.g., doxorubicin for MCF-7/ADR) in the culture medium to maintain the MDR phenotype. Remove the selecting agent from the medium at least one week before conducting experiments to avoid interference.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of this compound to sensitize MDR cells to chemotherapeutic agents.

Materials:

-

96-well plates

-

Drug-sensitive and drug-resistant cells

-

This compound

-

Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound.

-

Include wells with untreated cells as a control.

-

Incubate the plates for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and the IC50 (the concentration of drug required to inhibit cell growth by 50%). The fold reversal (FR) is calculated as: FR = IC50 of chemo agent alone / IC50 of chemo agent + Teludipine HCl.

Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay measures the effect of this compound on the intracellular accumulation and retention of a fluorescent substrate of P-gp, such as Rhodamine 123.

Materials:

-

24-well plates

-

Drug-sensitive and drug-resistant cells

-

This compound

-

Rhodamine 123

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

Protocol for Accumulation:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with a non-toxic concentration of this compound for 1 hour at 37°C.

-

Add Rhodamine 123 (final concentration 5 µM) and incubate for another 60-90 minutes.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer (excitation/emission ~485/528 nm).

Protocol for Efflux:

-

After the accumulation phase with Rhodamine 123 (step 3 above), wash the cells with PBS.

-

Add fresh medium with or without this compound and incubate for various time points (e.g., 0, 30, 60, 120 minutes) to allow for drug efflux.

-

At each time point, wash the cells with ice-cold PBS, lyse them, and measure the intracellular fluorescence.

P-gp ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.

Materials:

-

P-gp-rich membrane vesicles

-

This compound

-

Verapamil (as a positive control)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent.[4]

Protocol:

-

Pre-incubate P-gp membrane vesicles with various concentrations of this compound for 5 minutes at 37°C.

-

Initiate the ATPase reaction by adding ATP (final concentration 3-5 mM).

-

Incubate the reaction mixture for a set time (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).

-

Add the colorimetric reagent (e.g., PiColorLock™ mix) to detect the amount of inorganic phosphate released.[4]

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.[4]

Data Presentation

Table 1: Cytotoxicity of Doxorubicin in the Presence of this compound

| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Reversal (FR) |

| MCF-7 | Doxorubicin alone | 50 ± 4.5 | - |

| Doxorubicin + 1 µM Teludipine HCl | 45 ± 3.8 | 1.1 | |

| MCF-7/ADR | Doxorubicin alone | 1200 ± 98 | - |

| Doxorubicin + 1 µM Teludipine HCl | 150 ± 12.1 | 8.0 |

Table 2: Effect of this compound on Intracellular Rhodamine 123 Accumulation

| Cell Line | Treatment | Intracellular Fluorescence (Arbitrary Units) | % Increase in Accumulation |

| MCF-7 | Rhodamine 123 alone | 8500 ± 650 | - |

| Rhodamine 123 + 1 µM Teludipine HCl | 8900 ± 710 | 4.7% | |

| MCF-7/ADR | Rhodamine 123 alone | 1200 ± 110 | - |

| Rhodamine 123 + 1 µM Teludipine HCl | 7500 ± 590 | 525% |

Table 3: Modulation of P-gp ATPase Activity by this compound

| Compound | Concentration (µM) | Basal ATPase Activity (nmol Pi/min/mg) | Stimulated ATPase Activity (nmol Pi/min/mg) |

| Control | - | 30 ± 2.5 | - |

| Verapamil | 50 | - | 120 ± 9.8 |

| Teludipine HCl | 1 | - | 85 ± 7.2 |

| 5 | - | 150 ± 11.5 | |

| 10 | - | 130 ± 10.1 |

Visualizations

References

- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Synthetically Modified Natural Compounds on ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The calcium channel blockers, 1,4-dihydropyridines, are substrates of the multidrug resistance-linked ABC drug transporter, ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

Application Notes and Protocols for Dihydropyridine Calcium Channel Blockers in Cancer Cell Line Studies

Note: Initial literature searches did not yield specific studies on Teludipine Hydrochloride in the context of cancer cell line research. However, extensive research is available for other dihydropyridine calcium channel blockers, such as Amlodipine, detailing their effects on various cancer cell lines. This document provides a detailed overview and protocols based on the available literature for Amlodipine as a representative compound of this class.

Introduction

Dihydropyridine calcium channel blockers (CCBs) are a class of drugs primarily used to treat cardiovascular conditions like hypertension. Recent studies have unveiled their potential as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. The proposed mechanisms of action involve the modulation of intracellular calcium levels and interference with key signaling pathways crucial for tumor growth and survival. This document outlines the application of Amlodipine in cancer cell line studies, providing quantitative data and detailed experimental protocols.

Data Presentation: Effects of Amlodipine on Cancer Cell Lines

The following tables summarize the quantitative data from various studies on the effects of Amlodipine on different cancer cell lines.

Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| A549 | Non-Small Cell Lung Cancer | 9.641[1] | 48 | MTT |

| A549 | Non-Small Cell Lung Cancer | 23[2] | Not Specified | MTT |

| H1299 | Non-Small Cell Lung Cancer | 25.66[2] | Not Specified | MTT |

| HCT116 | Colorectal Cancer | 27.17[3] | 48 | Not Specified |

| SW480 | Colorectal Cancer | 37.69[3] | 48 | Not Specified |

Table 2: Effects of Amlodipine on Cell Cycle Distribution

| Cell Line | Cancer Type | Amlodipine Concentration (µM) | Exposure Time (h) | Effect |

| A431 | Human Epidermoid Carcinoma | 20-30[4] | 24 | G1 phase accumulation[4] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | G0/G1 phase arrest[1] |

| HCT116 | Colorectal Cancer | 50[3] | 48 | G1 phase accumulation[3] |

| SW480 | Colorectal Cancer | 50[3] | 48 | G1 phase accumulation[3] |

Table 3: Pro-Apoptotic Effects of Amlodipine

| Cell Line | Cancer Type | Amlodipine Concentration (µM) | Observation |

| MDA-MB-231 | Breast Cancer | 2.5-10 | Increased caspase-3/7 activity[5] |

| MDA-MB-231 | Breast Cancer | Not Specified | Downregulation of Bcl-2 protein expression[5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549)

-

RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin

-

Amlodipine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Amlodipine (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound.

Materials:

-

Cancer cell lines (e.g., A431)

-

Amlodipine

-

Phosphate-buffered saline (PBS)

-

75% pre-chilled ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Amlodipine (e.g., 20-30 µM) for 24 hours.[4]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in 75% pre-chilled ethanol and store at 4°C overnight.[1]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.